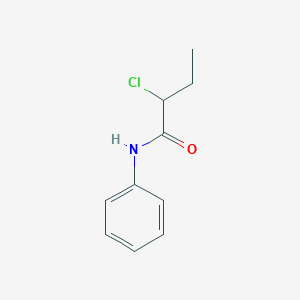

2-chloro-N-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-phenylbutanamide is an organic compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . This compound is primarily used in research settings and is known for its applications in proteomics research . It is characterized by its white crystalline appearance and has a melting point of approximately 112.76°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenylbutanamide typically involves the reaction of 2-chlorobutyryl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chlorobutyryl chloride+aniline→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .

Industrial Production Methods

This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

2-chloro-N-phenylbutanamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and aniline.

Oxidation and Reduction: The amide group can be oxidized to form the corresponding nitrile or reduced to form the amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products include substituted amides, thiolamides, and alkoxyamides.

Hydrolysis: The major products are 2-chlorobutyric acid and aniline.

Oxidation and Reduction: Products include nitriles and primary amines.

科学的研究の応用

Synthetic Applications

2-Chloro-N-phenylbutanamide serves as a versatile intermediate in organic synthesis. It has been utilized in several notable reactions:

- Dichlorination Reactions : A palladium-catalyzed method has been developed for the direct α,α-dichlorination of β-dicarbonyl compounds, including this compound. This method allows for the efficient synthesis of 2,2-dichloro-3-oxo-N-phenylbutanamides with good yields, highlighting its utility in generating chlorinated derivatives essential for further chemical transformations .

- Oxidative Transformations : The compound can undergo oxidation to form 2,2-dihalo-N-phenylacetamides. This reaction involves the cleavage of carbon–carbon bonds using hypervalent iodine reagents and Lewis acids, expanding the scope of synthetic methodologies available for creating complex amide derivatives .

Biological Research

In biological contexts, this compound is explored for its potential pharmacological properties. It is being investigated for:

- Proteomics Research : The compound is marketed as a specialty product for proteomics research, indicating its role in biochemical assays and studies related to protein interactions and modifications .

- Pharmacological Studies : Preliminary studies suggest that derivatives of this compound may exhibit biological activity. The chlorinated amide structure is often associated with enhanced binding properties to biological targets, making it a candidate for drug development.

Case Study 1: Synthesis of Dichlorinated Amides

A systematic study was conducted to optimize the synthesis of 2,2-dichloro-N-phenylbutanamides using various reaction conditions. The use of Lewis acids such as zinc(II) chloride and solvents like dioxane yielded high purity products in excellent yields (up to 90%). This study demonstrates the effectiveness of this compound as a precursor in synthesizing more complex dichlorinated compounds .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Dioxane, ZnCl₂, Room Temperature | 90% | Optimal conditions established |

| DMF, FeCl₃, Elevated Temperature | 85% | Alternative solvent system |

Research into the biological activity of chlorinated amides derived from this compound has shown promising results in inhibiting certain enzymes involved in metabolic pathways. These findings suggest that modifications to the amide structure can lead to compounds with potential therapeutic applications .

作用機序

The mechanism of action of 2-chloro-N-phenylbutanamide, particularly its antifungal activity, involves binding to ergosterol in the fungal plasma membrane. This disrupts membrane integrity and inhibits fungal growth. Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase .

類似化合物との比較

Similar Compounds

2-chloro-N-phenylacetamide: Similar in structure but with a shorter carbon chain.

2-chloro-5-nitro-N-phenylbenzamide: Contains a nitro group, which imparts different chemical properties.

5-chloro-N-phenyl-1H-indole-2-carboxamide: An indole derivative with distinct biological activities.

Uniqueness

2-chloro-N-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the presence of a chlorine atom, which influence its reactivity and biological activity. Its applications in proteomics and potential antifungal properties further distinguish it from similar compounds .

生物活性

2-Chloro-N-phenylbutanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and microbiology. This article delves into its biological activity, focusing on its antifungal properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure

The molecular formula of this compound is C₁₀H₁₃ClN, characterized by a butanamide backbone and a phenyl group. The presence of chlorine enhances its reactivity and biological activity compared to similar compounds.

The primary mechanism of action for this compound involves its interaction with fungal membranes. Specifically, it binds to ergosterol , a key component of fungal cell membranes, disrupting membrane integrity and inhibiting growth. Additionally, it may inhibit DNA synthesis by targeting enzymes such as thymidylate synthase.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida albicans and Candida parapsilosis. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Ranges from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranges from 512 to 1,024 µg/mL.

- It inhibited up to 92% of biofilm formation and ruptured up to 87% of preformed biofilms .

These findings indicate its potential as a therapeutic agent, particularly against fluconazole-resistant strains.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with related compounds. The table below summarizes the biological activities of several structurally similar compounds:

| Compound Name | Antifungal Activity | Unique Properties |

|---|---|---|

| This compound | High against C. albicans | Effective against biofilms; ergosterol binding |

| 2-Chloro-N-phenylacetamide | Moderate against C. albicans | Similar mechanism; less effective than butanamide |

| 2-Chloro-5-nitro-N-phenylbenzamide | Variable | Nitro group alters reactivity and activity profile |

Case Studies

- Antifungal Efficacy : A study evaluated the efficacy of this compound against clinical strains resistant to fluconazole. The compound was effective in inhibiting both planktonic cells and biofilm formation, indicating its potential role in treating invasive candidiasis .

- Proteomics Applications : In proteomics research, this compound has been utilized as a reagent to study protein interactions and modifications, highlighting its versatility beyond antifungal applications.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides like this compound can be influenced by the position and nature of substituents on the phenyl ring. Studies employing quantitative structure-activity relationship (QSAR) analysis have shown that halogenated substituents enhance lipophilicity, facilitating cellular penetration and increasing antimicrobial efficacy .

特性

IUPAC Name |

2-chloro-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBAOZVEXPDGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。